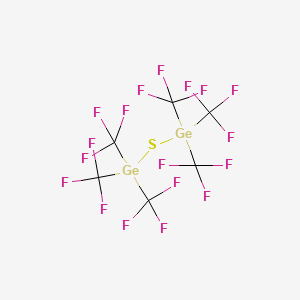
Hexakis(trifluoromethyl)digermathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexakis(trifluoromethyl)digermathiane is a unique organogermanium compound characterized by the presence of six trifluoromethyl groups attached to a digermathiane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hexakis(trifluoromethyl)digermathiane typically involves the reaction of germanium tetrachloride with trifluoromethyl lithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows: [ \text{GeCl}_4 + 6 \text{CF}_3\text{Li} \rightarrow \text{Ge(CF}_3)_6 + 4 \text{LiCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of side products and to ensure the safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Hexakis(trifluoromethyl)digermathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of germanium oxides.
Reduction: Formation of partially reduced germanium compounds.
Substitution: Formation of substituted germanium compounds with various functional groups.
Applications De Recherche Scientifique
Hexakis(trifluoromethyl)digermathiane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of Hexakis(trifluoromethyl)digermathiane involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes and proteins, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Hexakis(trifluoromethyl)digermathiane can be compared with other similar compounds such as:
Hexakis(trifluoromethyl)benzene: Similar in structure but with a benzene core instead of a digermathiane core.
Hexakis(trifluoromethyl)cyclohexane: Similar in structure but with a cyclohexane core.
Hexakis(trifluoromethyl)disilathiane: Similar in structure but with a disilathiane core.
Uniqueness: this compound is unique due to the presence of germanium atoms, which impart distinct chemical properties compared to its silicon or carbon analogs. The germanium atoms provide unique electronic and steric effects, making this compound particularly interesting for various applications.
Propriétés
Numéro CAS |
112438-41-2 |
|---|---|
Formule moléculaire |
C6F18Ge2S |
Poids moléculaire |
591.4 g/mol |
Nom IUPAC |
tris(trifluoromethyl)-[tris(trifluoromethyl)germylsulfanyl]germane |
InChI |
InChI=1S/C6F18Ge2S/c7-1(8,9)25(2(10,11)12,3(13,14)15)27-26(4(16,17)18,5(19,20)21)6(22,23)24 |
Clé InChI |
DHPYDPZYGGECFM-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)S[Ge](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-Chloro-4-methoxyphenyl)ethyl]benzamide](/img/structure/B14294813.png)
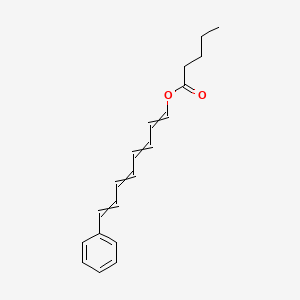
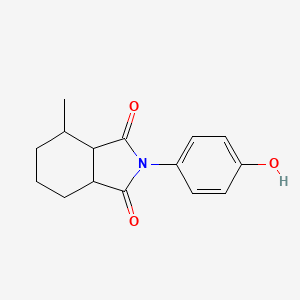
![2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile](/img/structure/B14294821.png)
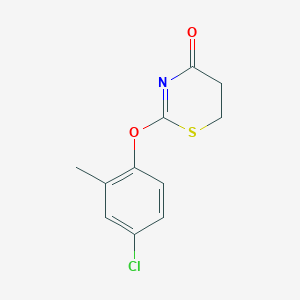
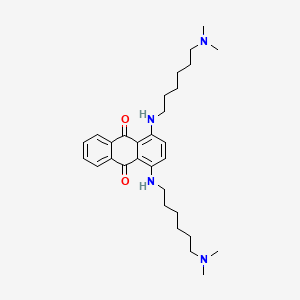

![(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)acetonitrile](/img/structure/B14294844.png)
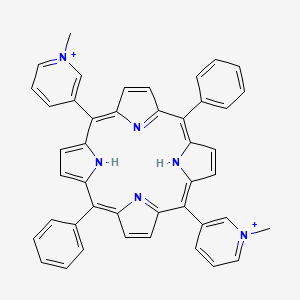
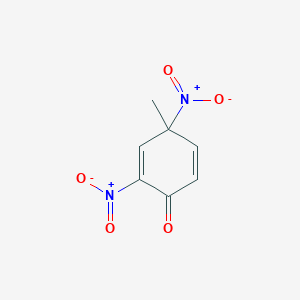
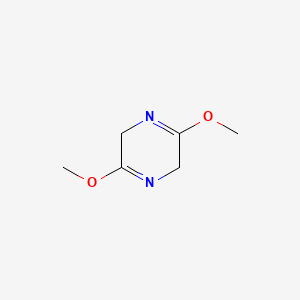
![2-[(5-Phenylpent-4-en-1-yl)oxy]oxane](/img/structure/B14294888.png)
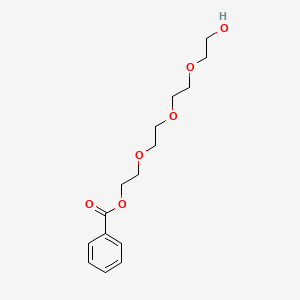
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)
